molecular formula C12H15N2O11V B1193784 VO-Ohpic (trihydrate) CAS No. 476310-60-8

VO-Ohpic (trihydrate)

Katalognummer B1193784
CAS-Nummer: 476310-60-8
Molekulargewicht: 414.19
InChI-Schlüssel: HCJXRYXYWPOIGP-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VO-Ohpic (trihydrate) is a potent, selective, and reversible PTEN inhibitor . It is a specific vanadium-based inhibitor screened out from a range of synthesized vanadates and bpV complexes . It might act as a possible pro-senescence anti-cancer drug for treating cancers with reduced PTEN expression .


Synthesis Analysis

VO-Ohpic is a specific vanadium-based inhibitor that has been screened out from a range of synthesized vanadates and bpV complexes .


Molecular Structure Analysis

The molecular formula of VO-Ohpic (trihydrate) is C12H9N2O8V.3H2O.H . It is a vanadium complex .


Chemical Reactions Analysis

In vitro, VO-Ohpic inhibited the lipid phosphatase activity of recombinant PTEN . It was highly selective against PTEN over other recombinant phosphatases .


Physical And Chemical Properties Analysis

VO-Ohpic (trihydrate) appears as a crystalline solid . It is insoluble in H2O, but soluble in DMSO and EtOH with ultrasonic .

Wissenschaftliche Forschungsanwendungen

Cancer Research: Pro-senescence Anti-cancer Drug

VO-Ohpic (trihydrate) has potential as a pro-senescence anti-cancer drug, particularly for treating cancers with reduced PTEN expression. It has been shown to block cell viability, cell proliferation, colony formation, and induce senescence-associated β-galactosidase activity in Hep3B cells .

Neuroprotection: Amyloid Beta-Induced Neurotoxicity

In the context of neurodegenerative diseases, VO-Ohpic (trihydrate) has been used to study the neuroprotective effect of melatonin against amyloid beta (Aβ)-induced neurotoxicity via the PTEN pathway .

Diabetes Research: Insulin Sensitivity and Resistance

Research suggests that VO-Ohpic (trihydrate) could enhance insulin sensitivity and potentially overcome insulin resistance, which is beneficial for the development of diabetes therapeutics. It inhibits PTEN’s lipid phosphatase activity, which in turn increases glucose uptake .

Apoptosis Studies: Role in PRC2-Mediated Apoptosis

VO-Ohpic (trihydrate) has been utilized to study the role of PTEN in polycomb repressive complex 2 (PRC2)-mediated apoptosis, providing insights into the mechanisms of cell death .

Signal Transduction: Akt Phosphorylation

In cellular studies, VO-Ohpic (trihydrate) dose-dependently increased Akt phosphorylation at site Ser473 and Thr308 in NIH 3T3 and L1 fibroblasts, which is indicative of its role in signal transduction pathways .

Tumor Growth Suppression: In Vivo Studies

VO-Ohpic (trihydrate) has been shown to significantly suppress tumor growth in mice bearing MDA PCa-2b cell xenografts. Long-term treatment resulted in increased survival rates and a reduction in tumor proliferation markers .

Protein Integrity: Inhibitor Cocktails

VO-Ohpic (trihydrate) is included in inhibitor cocktails to protect the integrity of proteins from multiple proteases and phosphatases, which is crucial for various applications including biochemical assays .

Cellular Senescence: Suppression of Prostate Tumorigenesis

VO-Ohpic (trihydrate) has been associated with cellular senescence, a state of stable cell cycle arrest, which can be enhanced in mouse models and human tumor xenografts to suppress prostate tumorigenesis .

Wirkmechanismus

Target of Action

VO-Ohpic (trihydrate) is a highly selective small-molecule inhibitor of Phosphatase and Tensin Homologue Deleted on Chromosome 10 (PTEN) . PTEN is a phosphatidylinositol triphosphate 3-phosphatase that counteracts phosphoinositide 3-kinases .

Mode of Action

VO-Ohpic (trihydrate) interacts with PTEN, inhibiting its function . The inhibition of PTEN by VO-Ohpic is fully reversible . Both the Michaelis constant (Km) and the maximum velocity (Vmax) are affected by VO-Ohpic, demonstrating a noncompetitive inhibition of PTEN .

Biochemical Pathways

The inhibition of PTEN by VO-Ohpic leads to an increase in the levels of Phosphatidylinositol 3,4,5-triphosphate (PIP3) . This in turn leads to the phosphorylation of Akt , a protein kinase involved in cell survival and glucose metabolism . The balance of PTEN and phosphoinositide 3-kinases (PI3K) activities determines the cellular PIP3 levels, which in turn is recognized by other signaling components such as Akt .

Result of Action

The inhibition of PTEN by VO-Ohpic results in increased PIP3 levels, phosphorylation of Akt, and glucose uptake . It has been shown to block cell viability, cell proliferation, colony formation, and induce senescence-associated β-galactosidase activity in Hep3B cells .

Action Environment

The action of VO-Ohpic can be influenced by environmental factors. For instance, chronic stress, an environmental risk factor for depression, causes neuronal atrophy in the prefrontal cortex (PFC) and other brain regions . In this context, VO-Ohpic’s inhibition of PTEN could potentially have therapeutic effects by counteracting these changes .

Safety and Hazards

VO-Ohpic (trihydrate) is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

VO-Ohpic (trihydrate) has been used in studying the role of PTEN in polycomb repressive complex 2 (PRC2)-mediated apoptosis . It has also been used as a PTEN inhibitor to study the neuroprotective effect of melatonin in amyloid beta (Aβ)-induced neurotoxicity via the PTEN pathway . The inhibition of PTEN’s lipid phosphatase activity increases glucose uptake triggered by the increase of PtdIns (3, 4, 5) P3 . This suggests that small-molecule inhibitors of PTEN may have the potential of enhancing insulin sensitivity and overcoming insulin resistance, which would be beneficial for the development of diabetes therapeutics .

Eigenschaften

IUPAC Name

3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVLCDIRYQMAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O10V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132771594

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.